molecular formula C9H9BrClI B14043400 1-(3-Bromopropyl)-2-chloro-3-iodobenzene

1-(3-Bromopropyl)-2-chloro-3-iodobenzene

Cat. No.: B14043400
M. Wt: 359.43 g/mol
InChI Key: PLKCXCQLOZTNPE-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis. The unique combination of halogens in its structure imparts distinct reactivity and properties, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-3-iodobenzene typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a benzene derivative followed by the introduction of the bromopropyl group. The process can be summarized as follows:

    Halogenation: The benzene ring is first chlorinated and iodinated using appropriate halogenating agents such as chlorine gas and iodine monochloride.

    Alkylation: The halogenated benzene is then subjected to Friedel-Crafts alkylation using 3-bromopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer, crucial for maintaining reaction conditions.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-chloro-3-iodobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, iodine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the halogenated compound to hydrocarbons using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of dehalogenated hydrocarbons.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-3-iodobenzene finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-iodobenzene involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to inhibition or modification of their function. The pathways involved include:

    Covalent Bond Formation: The halogen atoms can react with nucleophilic groups such as thiols, amines, or hydroxyls.

    Electrophilic Attack: The compound can act as an electrophile, attacking electron-rich sites in biomolecules.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-chloro-3-iodobenzene can be compared with other halogenated benzene derivatives:

    1-(3-Bromopropyl)-2-chlorobenzene: Lacks the iodine atom, resulting in different reactivity and applications.

    1-(3-Bromopropyl)-3-iodobenzene: The position of the chlorine and iodine atoms is swapped, affecting its chemical behavior.

    1-(3-Bromopropyl)-2,4-dichlorobenzene: Contains an additional chlorine atom, leading to increased electrophilicity.

The uniqueness of this compound lies in its specific combination of halogens, which imparts distinct reactivity and versatility in various chemical transformations.

Properties

Molecular Formula

C9H9BrClI

Molecular Weight

359.43 g/mol

IUPAC Name

1-(3-bromopropyl)-2-chloro-3-iodobenzene

InChI

InChI=1S/C9H9BrClI/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2

InChI Key

PLKCXCQLOZTNPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)CCCBr

Origin of Product

United States

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